molecular formula C8H14N6O B10974454 1-cyclohexyl-3-(1H-tetrazol-5-yl)urea

1-cyclohexyl-3-(1H-tetrazol-5-yl)urea

Cat. No.: B10974454
M. Wt: 210.24 g/mol
InChI Key: MLIHMDNAHGBYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(1H-tetrazol-5-yl)urea (CAS RN: 501003-91-4, MDL: MFCD01340389) is a synthetic organic compound with the molecular formula C8H14N6O and a molecular weight of 210.24 g/mol . This chemical belongs to a class of tetrazole-substituted urea derivatives, characterized by a unique molecular architecture that combines a urea backbone with a tetrazole heterocycle and a cyclohexyl group . This specific structure is of significant interest in medicinal chemistry and chemical biology, particularly for its potential as an inhibitor of Acyl-CoA Cholesterol Acyltransferase (ACAT) . ACAT is a key enzyme in cellular cholesterol esterification, making its inhibitors valuable pharmacological tools for researching atherosclerosis and lipid metabolism disorders . The compound's mechanism of action involves binding to the enzyme's active site, thereby modulating its activity, which provides researchers with a means to probe complex biochemical pathways related to cardiovascular disease and cellular lipid regulation . The tetrazole ring, a bioisostere for carboxylic acids, contributes to the molecule's polarity, metabolic stability, and ability to form hydrogen bonds with biological targets, enhancing its suitability for drug discovery research . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers handling this compound should adhere to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N6O

Molecular Weight

210.24 g/mol

IUPAC Name

1-cyclohexyl-3-(2H-tetrazol-5-yl)urea

InChI

InChI=1S/C8H14N6O/c15-8(10-7-11-13-14-12-7)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,9,10,11,12,13,14,15)

InChI Key

MLIHMDNAHGBYMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NNN=N2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Cyclohexyl 3 1h Tetrazol 5 Yl Urea and Its Analogues

Synthetic Routes to Urea (B33335) Derivatives Incorporating Cyclohexyl Moieties

Classical Approaches in Urea Formation

A predominant and straightforward method for synthesizing ureas involves the reaction of isocyanates with amines. commonorganicchemistry.com In the context of forming a cyclohexyl-containing urea, cyclohexylamine (B46788) would be reacted with an appropriate isocyanate. This reaction is typically performed in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not necessitate a base. commonorganicchemistry.com

Alternative classical methods include the reaction of amines with carbamates, such as isopropenyl carbamates or phenyl carbamates. commonorganicchemistry.com Phosgene (B1210022) and its safer, solid substitute, triphosgene, can also be used to generate isocyanates in situ from amines, which then react with another amine to form the urea. commonorganicchemistry.comnih.gov However, the high toxicity of phosgene is a significant drawback. nih.govacs.org Another classical route is the Curtius Rearrangement, where a carboxylic acid is converted to an isocyanate, which can then be trapped by an amine. commonorganicchemistry.com

Reagent 1Reagent 2ProductKey Features
Cyclohexyl IsocyanateAmineCyclohexyl Urea DerivativeSimple, direct, no base required. commonorganicchemistry.com
CyclohexylamineCarbamateCyclohexyl Urea DerivativeIrreversible with isopropenyl carbamates. commonorganicchemistry.com
CyclohexylaminePhosgene/TriphosgeneCyclohexyl Urea DerivativeForms isocyanate in situ; phosgene is highly toxic. commonorganicchemistry.comnih.gov
Cyclohexyl Carboxylic Acid(via Curtius Rearrangement)Cyclohexyl Urea DerivativeUseful when starting from a carboxylic acid. commonorganicchemistry.com
A summary of classical approaches for the formation of cyclohexyl-containing ureas.

Catalytic and Green Chemistry Approaches in Urea Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for urea synthesis. Electrocatalytic and photocatalytic approaches are being explored for the synthesis of urea from carbon dioxide (CO2) and nitrogen-containing small molecules, offering a potential alternative to traditional, energy-intensive processes. bohrium.comnih.govrsc.org These methods aim for net-zero emissions and can operate under ambient conditions. nih.govacs.orgrsc.org

The direct carbonylation of amines using carbon monoxide (CO) in the presence of a catalyst, such as palladium on carbon (Pd/C), provides a route to unsymmetrical ureas with dinitrogen (N2) as the only byproduct. organic-chemistry.org Another approach utilizes urea itself as a non-toxic reagent for the transamidation of amines to form new ureido compounds, often in aqueous media at temperatures below 100°C. nih.gov This method generates an isocyanic acid intermediate in situ. nih.gov Furthermore, metal-free methods for synthesizing isocyanates from amines and CO2 have been developed, using dehydrating agents to form the isocyanate, which is then reacted with another amine to produce unsymmetrical ureas. scholaris.ca

ReactantsCatalyst/ReagentConditionsAdvantages
CO2 + Nitrogenous speciesElectrocatalyst/PhotocatalystAmbient temperature and pressureGreen, potential for net-zero emissions. bohrium.comnih.gov
Azides + AminesPd/CCO atmosphereForms N2 as the only byproduct. organic-chemistry.org
Amines + Urea-Aqueous media, <100°CUrea is inexpensive and non-toxic. nih.gov
Amines + CO2Dehydrating agentsMild, metal-freeAvoids toxic reagents. scholaris.ca
An overview of catalytic and green chemistry approaches in urea synthesis.

Synthetic Strategies for 1H-Tetrazol-5-yl Group Introduction

The tetrazole ring is a key structural motif in many biologically active compounds and is often considered a bioisostere for the carboxylic acid group. nih.govbeilstein-journals.org Its synthesis can be achieved through several reliable methods.

1,3-Dipolar Cycloaddition Reactions

The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govresearchgate.netmdpi.com This reaction, a type of 1,3-dipolar cycloaddition, can be facilitated by various catalysts. nih.govnih.gov For instance, zinc(II) salts have been shown to effectively catalyze the reaction of nitriles with sodium azide in water, offering an environmentally friendly alternative to traditional organic solvents. organic-chemistry.org Organocatalysts have also been developed to accelerate the azide-nitrile coupling under neutral conditions, often with microwave heating. organic-chemistry.org The reaction can also proceed from amides, which are converted to imidoyl chlorides before the addition of an azide source. rug.nl

Multicomponent Reactions for Substituted Tetrazoles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy. nih.govresearchgate.net The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis. nih.govbeilstein-journals.orgbeilstein-archives.org

The Ugi-azide four-component reaction (UA-4CR) involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide) to produce 1,5-disubstituted-1H-tetrazoles. researchgate.netbeilstein-journals.org This reaction is known for its broad scope and efficiency. nih.gov Similarly, the Passerini three-component reaction can be utilized to synthesize tetrazole derivatives. beilstein-journals.orgresearchgate.netbeilstein-archives.org These MCRs provide a convergent approach to complex tetrazole-containing molecules. nih.govbeilstein-journals.org

Reaction TypeReactantsProductKey Features
1,3-Dipolar CycloadditionNitrile + Azide5-substituted 1H-tetrazoleMost common method; can be catalyzed by Lewis acids or organocatalysts. nih.govorganic-chemistry.org
Ugi-Azide Reaction (UA-4CR)Aldehyde/Ketone + Amine + Isocyanide + Azide1,5-disubstituted-1H-tetrazoleHighly efficient, broad scope, atom economical. researchgate.netbeilstein-journals.org
Passerini-type ReactionIsocyanide + Aldehyde/Ketone + Hydrazoic Acidα-hydroxymethyl tetrazoleAn early MCR approach to tetrazoles. nih.govresearchgate.net
A comparison of synthetic strategies for introducing the 1H-tetrazol-5-yl group.

Convergent and Divergent Synthesis Strategies for Hybrid Urea-Tetrazole Structures

The synthesis of a hybrid molecule like 1-cyclohexyl-3-(1H-tetrazol-5-yl)urea can be approached through either convergent or divergent strategies.

Regioselectivity and Stereoselectivity Considerations in Tetrazole Synthesis

The formation of the tetrazole ring, a key component of this compound, presents challenges in controlling the precise positioning of chemical groups, a concept known as regioselectivity. The synthesis of disubstituted tetrazoles can yield two different positional isomers, the 1,5- and 2,5-disubstituted tetrazoles. rsc.org The outcome of this substitution is not solely dependent on the size of the molecules involved but is also influenced by the reaction mechanism. rsc.org

In reactions involving the alkylation of 5-substituted 1H-tetrazoles, the 2,5-disubstituted product is often favored. rsc.org However, the ratio of the two isomers can be highly variable. rsc.org A deeper understanding of the reaction pathway, whether it proceeds through a first- or second-order nucleophilic substitution, is crucial for predicting and controlling which isomer is formed. rsc.org

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is another important consideration, particularly when chiral elements are incorporated into the structure. For instance, the synthesis of a thiol-incorporated aminocyclopentitol, which features a tetrazole group, proceeds in a regio- and stereospecific manner. mdpi.com This level of control is essential for producing a specific, desired molecular architecture. mdpi.com

Advanced Synthetic Techniques and Methodological Innovations for Complex Scaffolds

Modern organic synthesis is continually evolving, with the development of advanced techniques that offer improved efficiency, safety, and scalability. These innovations are particularly relevant to the synthesis of complex molecules like this compound and its analogues.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. lew.ro This technique has been successfully applied to the synthesis of various tetrazole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. lew.roresearchgate.net For example, novel tetrazole/sulfonamide hybrids have been synthesized using microwave-assisted techniques. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety and scalability, particularly when dealing with hazardous reagents. core.ac.ukmit.edumit.edu The synthesis of 5-substituted tetrazoles has been effectively demonstrated using flow microreactors. core.ac.ukmit.edumit.edu This approach minimizes risks by using small quantities of reagents at any given time and allows for precise control over reaction conditions. core.ac.ukmit.edu Flow chemistry has been successfully applied to the synthesis of various tetrazoles from nitriles and sodium azide, showcasing its practicality and efficiency. core.ac.ukacs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials are combined in a single step to form a complex product. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org This approach is particularly valuable for creating libraries of diverse compounds for drug discovery. beilstein-journals.orgbeilstein-archives.org The Ugi and Passerini three-component reactions are notable examples that have been used to create novel tetrazole building blocks and complex, drug-like molecules. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org These methods are often environmentally friendly and allow for the rapid generation of molecular diversity. beilstein-journals.orgbeilstein-archives.org For instance, a two-step synthesis of tetrazole-containing macrocycles utilizes an Ugi tetrazole reaction in the key ring-closing step. nih.gov

Structure Activity Relationship Sar Studies of 1 Cyclohexyl 3 1h Tetrazol 5 Yl Urea Derivatives

Impact of the Cyclohexyl Moiety on Biological Interactions and Lipophilicity

The cyclohexyl group in 1-cyclohexyl-3-(1H-tetrazol-5-yl)urea derivatives is a crucial determinant of the molecule's lipophilicity and its interaction with biological targets. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a key physicochemical property that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net The nonpolar, bulky nature of the cyclohexyl ring generally increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and access hydrophobic binding pockets within target proteins. nih.govmdpi.com

The table below illustrates the impact of the cyclohexyl group on the lipophilicity of related compounds.

CompoundStructureLogP (Predicted)
1-methyl-3-(1H-tetrazol-5-yl)ureaCH3-NH-CO-NH-(CN4H)-0.5
1-ethyl-3-(1H-tetrazol-5-yl)ureaCH3CH2-NH-CO-NH-(CN4H)0.0
1-propyl-3-(1H-tetrazol-5-yl)ureaCH3(CH2)2-NH-CO-NH-(CN4H)0.5
1-butyl-3-(1H-tetrazol-5-yl)ureaCH3(CH2)3-NH-CO-NH-(CN4H)1.0
This compoundC6H11-NH-CO-NH-(CN4H)1.7

LogP values are estimated and serve for comparative purposes.

Influence of the Tetrazole Ring on Molecular Recognition and Hydrogen Bonding

The tetrazole ring is a key pharmacophore in many biologically active compounds, largely due to its ability to act as a bioisostere for the carboxylic acid group. researchgate.netresearchgate.net This five-membered heterocyclic ring, containing four nitrogen atoms, has a pKa value comparable to that of carboxylic acids, meaning it is largely deprotonated at physiological pH. researchgate.net This anionic character allows it to participate in important ionic interactions with biological targets.

One of the most significant contributions of the tetrazole moiety is its capacity for hydrogen bonding. nih.govnih.gov The four nitrogen atoms in the ring can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. nih.gov This allows the tetrazole ring to form multiple, strong hydrogen bonds with amino acid residues in a receptor's binding site, such as serines and threonines. nih.govacs.org These hydrogen bonding networks are crucial for molecular recognition and stabilizing the drug-target complex. nih.gov

Furthermore, the tetrazole ring is metabolically stable and can enhance the compound's resistance to degradation by metabolic enzymes. researchgate.netbeilstein-journals.org The planar and aromatic nature of the tetrazole ring also allows it to engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. researchgate.net

The table below summarizes the key properties of the tetrazole ring that contribute to its role in molecular recognition.

PropertyDescription
Bioisosterism Acts as a surrogate for the carboxylic acid group, mimicking its acidic and hydrogen bonding properties. researchgate.netresearchgate.net
Hydrogen Bonding The four nitrogen atoms can act as hydrogen bond acceptors, and the N-H can act as a donor, leading to strong interactions with target proteins. nih.govnih.gov
Ionic Interactions The deprotonated tetrazolate anion can form strong ionic bonds with positively charged residues in the binding site. researchgate.net
Metabolic Stability The ring is generally resistant to metabolic degradation, improving the pharmacokinetic profile of the drug. researchgate.netbeilstein-journals.org
π-Stacking The aromatic nature of the ring allows for π-π interactions with aromatic amino acid residues. researchgate.net

Contribution of the Urea (B33335) Linkage to Target Binding and Pharmacological Profile

The urea linkage (-NH-CO-NH-) is a versatile functional group in drug design, primarily due to its exceptional hydrogen bonding capabilities. nih.govresearchgate.net The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a strong hydrogen bond acceptor. researchgate.net This dual donor-acceptor character allows the urea moiety to form a network of hydrogen bonds with the target protein, significantly contributing to binding affinity and specificity. researchgate.netnih.gov

The urea group is also relatively rigid and planar, which can help to properly orient the cyclohexyl and tetrazole moieties for optimal interaction with their respective binding sites. This conformational constraint can be beneficial for locking the molecule into a bioactive conformation. frontiersin.org

The table below highlights the hydrogen bonding potential of the urea linkage.

Urea Moiety ComponentHydrogen Bonding Role
N-H (adjacent to cyclohexyl) Donor
C=O (carbonyl oxygen) Acceptor
N-H (adjacent to tetrazole) Donor

The ability of the urea linker to establish multiple, stable hydrogen bonds is a recurring theme in the design of various enzyme inhibitors and receptor antagonists. nih.govresearchgate.net

Modifications and Substitutions on the Core Scaffold

To optimize the biological activity and pharmacokinetic properties of this compound, medicinal chemists often explore various modifications and substitutions on the core structure. These modifications can be systematically introduced to probe the SAR and identify derivatives with improved potency, selectivity, and drug-like properties.

Introducing substituents onto the cyclohexyl ring can have a profound impact on the molecule's lipophilicity, steric profile, and potential for additional interactions with the target. For example, adding polar groups like hydroxyl (-OH) or amino (-NH2) can decrease lipophilicity and introduce new hydrogen bonding opportunities. Conversely, adding small alkyl groups like methyl (-CH3) or ethyl (-C2H5) can fine-tune the steric bulk and hydrophobic interactions.

The position of the substituent on the cyclohexyl ring (e.g., axial vs. equatorial, and at which carbon atom) is also critical, as it dictates the spatial orientation of the group and its ability to interact with specific regions of the binding pocket.

The following table provides examples of how different substituents on the cyclohexyl ring might influence the properties of the parent compound.

SubstituentPotential Effect on Properties
-OH (Hydroxyl) Decreases lipophilicity, introduces hydrogen bonding (donor and acceptor).
-CH3 (Methyl) Increases lipophilicity, adds steric bulk.
-F (Fluoro) Can increase metabolic stability and alter electronic properties without significantly increasing size.
-NH2 (Amino) Increases polarity, introduces hydrogen bonding (donor), can be a site for further modification.

While the 1H-tetrazol-5-yl group is a common and effective moiety, its properties can be modulated through various derivatizations. One common modification is the substitution on one of the nitrogen atoms of the tetrazole ring. For instance, alkylation or arylation at the N-1 or N-2 position can alter the electronic properties, lipophilicity, and hydrogen bonding capacity of the tetrazole ring.

The table below shows some possible modifications to the tetrazole moiety.

ModificationPotential Impact
N-alkylation (e.g., N-methyl) Removes the acidic proton, eliminating its hydrogen bond donor capability and anionic charge at physiological pH. Increases lipophilicity.
N-benzylation Significantly increases steric bulk and lipophilicity. Can introduce aromatic interactions.
Isosteric Replacement Replacing the tetrazole with another acidic group (e.g., a different heterocycle) can alter pKa and geometry.

However, N-alkylation of the urea can also introduce steric hindrance and alter the rotational barrier around the C-N bonds, thereby affecting the molecule's preferred conformation.

The table below outlines the effects of substitutions on the urea nitrogens.

SubstitutionConsequence
N-methylation (at N adjacent to cyclohexyl) Loss of one hydrogen bond donor. Potential for steric clash.
N-methylation (at N adjacent to tetrazole) Loss of one hydrogen bond donor. May alter the electronic properties of the urea-tetrazole linkage.
Replacement of urea with thiourea (B124793) (-NH-CS-NH-) Alters the hydrogen bonding geometry and electronic distribution. The thiocarbonyl is a weaker hydrogen bond acceptor.

Computational Approaches in SAR Analysis of this compound Derivatives

Computational chemistry serves as a powerful tool in the elucidation of structure-activity relationships (SAR), offering insights that guide the design of more potent and selective molecules. For derivatives of this compound, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the molecular interactions that govern their biological activity. These in silico techniques allow for the rationalization of experimental findings and the prediction of the activity of novel, unsynthesized compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. This method is crucial for understanding the binding mode of this compound derivatives at their biological target. The process involves placing the ligand (the urea derivative) into the binding site of the receptor and evaluating the binding affinity based on scoring functions.

The insights gained from molecular docking can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for biological activity. For instance, in studies of structurally related benzimidazole (B57391) urea derivatives, a compound bearing a cyclohexyl group demonstrated notable inhibitory activity against α-amylase and α-glucosidase. semanticscholar.org Molecular docking of this derivative could reveal that the cyclohexyl group occupies a hydrophobic pocket within the enzyme's active site, while the urea moiety forms crucial hydrogen bonds with key amino acid residues. semanticscholar.org

Similarly, docking studies on various tetrazole derivatives have highlighted the importance of the tetrazole ring in forming interactions with biological targets. nih.gov The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the ring itself can participate in π-stacking interactions. nih.gov In the context of this compound, docking simulations would likely show the tetrazole moiety engaging with polar residues in the active site, complementing the hydrophobic interactions of the cyclohexyl group.

A hypothetical docking study of a this compound derivative into an enzyme active site might reveal the interactions detailed in the table below.

Moiety of the LigandInteracting Residue in ReceptorType of Interaction
Cyclohexyl groupLeucine, Valine, IsoleucineHydrophobic interaction
Urea (NH groups)Aspartic Acid, Glutamic AcidHydrogen bond donor
Urea (Carbonyl oxygen)Serine, ThreonineHydrogen bond acceptor
Tetrazole ringArginine, LysineHydrogen bond acceptor, Ionic interaction
Tetrazole ringPhenylalanine, Tyrosineπ-stacking

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the SAR of this compound derivatives. nih.gov

In a typical 3D-QSAR study, a series of analogues are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. These fields are then correlated with the biological activity of the compounds to generate a predictive model. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

For example, a QSAR study on piperidyl-cyclohexylurea derivatives identified that hydrogen donors and the number of rotatable bonds were positively correlated with their inhibitory activity against the enzyme matriptase. nih.gov This suggests that for this compound derivatives, maintaining flexibility and the hydrogen-bonding capacity of the urea linker is likely important for activity.

A hypothetical CoMFA analysis of a series of this compound derivatives might yield the following insights, which can be summarized in a table:

Field TypeFavorable ModificationUnfavorable Modification
StericBulky substituents on the cyclohexyl ringBulky substituents near the tetrazole ring
ElectrostaticElectron-withdrawing groups on the tetrazole ringElectron-donating groups on the cyclohexyl ring
HydrophobicIncreased hydrophobicity of the cyclohexyl ringIncreased hydrophobicity near the urea moiety
H-bond DonorAdditional H-bond donors on the cyclohexyl ringH-bond donors near the tetrazole ring
H-bond AcceptorH-bond acceptors on the tetrazole ringH-bond acceptors on the cyclohexyl ring

These computational approaches, molecular docking and QSAR, provide a rational framework for the optimization of this compound derivatives. By understanding the key molecular interactions and structural features required for biological activity, medicinal chemists can design and synthesize new analogues with improved potency and selectivity.

Mechanistic Investigations of Biological Activity of 1 Cyclohexyl 3 1h Tetrazol 5 Yl Urea and Its Analogues

Enzyme Inhibition Studies

Analogues of 1-cyclohexyl-3-(1H-tetrazol-5-yl)urea have been identified as inhibitors of several enzyme families, most notably phosphodiesterases and related hydrolases.

Urea-based compounds featuring a cyclohexyl moiety are recognized as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.gov The inhibition of sEH by these molecules can lead to an accumulation of EETs, which is a therapeutic strategy for managing hypertension and inflammation. nih.gov One such analogue, 1-cyclohexyl-3-dodecyl-urea (CDU), is metabolized in hepatic microsomes into products that are also excellent sEH inhibitors, suggesting CDU may have prodrug characteristics. nih.gov A series of amino acid-derived cyclohexyl ureas yielded compounds with high potency against human sEH, with Kᵢ values as low as 15 nM. nih.gov

Furthermore, an analogue incorporating the core 1-cyclohexyl-1H-tetrazol-5-yl structure, SC-44368 (5-[6-(1-cyclohexyl-1H-tetrazol-5-y)hexyl]-1,8-naphthyridin-2-(1H)-one), has been identified as a potent and selective competitive inhibitor of platelet cyclic AMP-dependent phosphodiesterase (cAMP-PDE), a type of PDE3 enzyme. nih.gov This compound demonstrated a 26-fold selectivity for cAMP-PDE over cyclic GMP-dependent phosphodiesterase (cGMP-PDE) from human platelets. nih.gov

Table 1: Phosphodiesterase Inhibition by Analogues

Compound Target Enzyme Inhibition Value Value Type
SC-44368 cAMP-PDE 1.65 µM Kᵢ

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.com Their inhibition is a primary therapeutic strategy for conditions such as Alzheimer's disease to maintain levels of acetylcholine in the brain. mdpi.comnih.gov However, based on the available research, no specific studies detailing the inhibition of AChE or BChE by this compound or its direct analogues have been reported.

There is currently no available scientific literature describing the investigation of this compound or its analogues as inhibitors of viral enzymes.

Receptor Interaction and Ligand Binding Profiling (e.g., Alpha2delta (α2δ) Ligands, Gastric Inhibitory Polypeptide Receptor)

The Gastric Inhibitory Polypeptide Receptor (GIPR) is a G protein-coupled receptor involved in metabolic homeostasis, primarily by stimulating the release of insulin (B600854) in response to elevated glucose. wikipedia.orgwikipedia.org It is a significant target in metabolic disease research. nih.govmdpi.com Despite the therapeutic interest in GIPR, there are no specific research findings that identify this compound or its analogues as ligands for the Gastric Inhibitory Polypeptide Receptor or the Alpha2delta (α2δ) subunit of voltage-gated calcium channels.

Interactions with Nucleic Acids (e.g., DNA Binding via Groove Binding Mode)

Investigations into the interaction of urea (B33335) analogues with nucleic acids have provided evidence of direct DNA binding. A study on 1-cyclohexyl-3-tosylurea, an analogue of the target compound, and its nickel(II) and cadmium(II) complexes explored their DNA-binding properties. nih.gov Through electronic absorption, fluorescence, circular dichroism spectroscopy, and viscosity measurements, it was determined that the ligand and its metal complexes bind to calf thymus DNA. nih.gov The experimental results suggest that the mode of interaction is via groove binding. nih.gov

Cellular Pathway Modulation

The enzymatic inhibition by analogues of this compound translates to the modulation of specific cellular pathways.

The inhibition of soluble epoxide hydrolase (sEH) by cyclohexyl urea derivatives prevents the degradation of EETs. nih.gov Elevated EET levels contribute to vasodilation and anti-inflammatory responses, suggesting a role in cardiovascular and inflammation-related pathways. nih.gov

In the context of platelet function, the selective inhibition of cAMP-PDE by the analogue SC-44368 leads to a potentiation of prostacyclin-induced increases in intra-platelet cAMP levels. nih.gov This elevation in cAMP is a key signaling event that results in broad-spectrum anti-aggregatory properties, inhibiting platelet aggregation induced by various agonists like platelet-activating factor (PAF), collagen, and ADP. nih.gov This demonstrates a clear modulation of the cAMP signaling pathway within platelets. nih.gov

Modulation of Inflammatory Pathways

Analogues of this compound have shown potential in modulating inflammatory pathways, a key process in various diseases including cancer and autoimmune disorders. The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with critical signaling cascades that regulate the expression of pro-inflammatory mediators.

One of the key mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/MD-2 signaling complex. For example, certain 8-quinolinesulfonamide derivatives have been identified as TLR4/MD-2 inhibitors. nih.gov By binding to the LPS binding site of this complex, these compounds can disrupt its heterodimerization and subsequent homodimerization, which is crucial for activating downstream signaling. nih.gov

This disruption of TLR4 activation effectively blocks the activation of the NF-κB/MAPK signaling pathway. nih.gov The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, and its inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govmdpi.com

Furthermore, the inhibition of this pathway also leads to the decreased expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com The table below summarizes the effects of related compounds on inflammatory markers.

Compound TypeInflammatory MarkerEffect
8-Quinolinesulfonamide DerivativesNitric Oxide (NO)Inhibition of production. nih.gov
8-Quinolinesulfonamide DerivativesTNF-αInhibition of production. nih.gov
8-Quinolinesulfonamide DerivativesIL-1βInhibition of production. nih.gov
8-Quinolinesulfonamide DerivativesiNOSPrevention of LPS-induced expression. nih.gov
8-Quinolinesulfonamide DerivativesCOX-2Prevention of LPS-induced expression. nih.gov

Interference with Microbial Processes (e.g., Antibacterial, Antifungal, Antiviral Mechanisms)

Derivatives containing tetrazole and related heterocyclic rings, such as triazoles, have been a focus of research for the development of new antimicrobial agents due to the increasing challenge of drug-resistant pathogens. nih.gov The mechanisms by which these compounds interfere with microbial processes are varied and can target different cellular functions in bacteria and fungi.

The synthesis of novel thiazole (B1198619) derivatives of triazoles has yielded compounds with significant antifungal and antibacterial activity. nih.gov These compounds have been evaluated against a panel of clinically relevant microbes.

Antifungal Activity: Several synthesized triazole derivatives have demonstrated very strong antifungal activity. nih.gov They have been tested against various Candida species, which are common causes of opportunistic fungal infections.

Antibacterial Activity: The antibacterial potential of these compounds has also been investigated against both Gram-positive and Gram-negative bacteria. nih.gov

The table below lists some of the microbial species against which tetrazole and triazole derivatives have shown activity.

Microbial SpeciesTypeActivity
Candida albicansFungusStrong antifungal activity observed with some triazole derivatives. nih.gov
Candida glabrataFungusAntifungal activity investigated. nih.gov
Escherichia coliBacterium (Gram-negative)Antibacterial activity investigated. nih.gov
Staphylococcus aureusBacterium (Gram-positive)Antibacterial activity investigated. nih.gov
Pseudomonas aeruginosaBacterium (Gram-negative)Antibacterial activity investigated. nih.gov

While the precise molecular mechanisms for many of these compounds are still under investigation, their ability to inhibit microbial growth highlights the potential of the tetrazole and triazole scaffolds in the development of new anti-infective agents.

Biochemical Profiling and Target Identification

The identification of specific molecular targets is a critical step in understanding the mechanism of action of any bioactive compound. For this compound and its analogues, biochemical profiling and target identification efforts are aimed at pinpointing the proteins and pathways with which they interact to exert their biological effects.

Computational approaches, such as chemoinformatic tools and systems biology, play a significant role in modern drug discovery and target identification. nih.govnih.gov These methods utilize information about the chemical structure of a compound to predict its potential biological targets. nih.gov Techniques like chemical structure similarity searching, data mining, and molecular docking are employed to screen large libraries of compounds against known protein structures. nih.gov

For urea-based compounds, a common theme is their activity as kinase inhibitors. frontiersin.org Many successful anti-cancer drugs containing a urea moiety target protein kinases that are crucial for cancer cell signaling and proliferation. frontiersin.org

In the context of this compound analogues, a specific target has been identified. An analogue, SC-44368 (5-[6-(1-cyclohexyl-1H-tetrazol-5-yl)hexyl]-1,8-naphthyridin-2-(1H)-one), has been shown to be a potent and selective competitive inhibitor of platelet cyclic AMP-dependent phosphodiesterase (cAMP-PDE). nih.gov This enzyme is a key regulator of intracellular signaling, and its inhibition can lead to potent anti-aggregatory effects on platelets. nih.gov This finding suggests that phosphodiesterases could be a class of targets for this family of compounds.

The table below summarizes potential targets and the methods used for their identification for urea and tetrazole derivatives.

Compound ClassPotential TargetMethod of Identification/Investigation
Urea-based compoundsProtein Kinases (e.g., VEGFR, BRAF)X-ray crystallography, molecular modeling. frontiersin.org
1-(Cyclohexyl-1H-tetrazol-5-yl) derivative (SC-44368)Platelet cyclic AMP-dependent phosphodiesterase (cAMP-PDE)Enzyme inhibition assays. nih.gov
Various small moleculesMultiple potential targetsComputational systems biology, chemical-genomic expression profiling. nih.gov
8-Quinolinesulfonamide derivativesToll-like receptor 4 (TLR4)/MD-2 complexMolecular docking, co-immunoprecipitation, cellular thermal shift assay. nih.gov

Preclinical and in Vitro Efficacy Assessments of 1 Cyclohexyl 3 1h Tetrazol 5 Yl Urea Derivatives

In Vitro Antimicrobial Spectrum and Potency

Derivatives of 1-cyclohexyl-3-(1H-tetrazol-5-yl)urea have demonstrated notable antimicrobial properties, encompassing antibacterial, antifungal, antiviral, and anti-parasitic activities. The unique chemical architecture of these compounds, often incorporating other heterocyclic systems like triazoles, allows for interaction with multiple microbial targets.

Antibacterial Activity Against Specific Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

A range of urea (B33335) derivatives have been synthesized and evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain novel urea derivatives have been screened against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govnih.gov While some of these derivatives exhibited moderate to poor growth inhibition against E. coli and P. aeruginosa, others have shown more promising results against Gram-positive bacteria. nih.govnih.gov

In one study, a series of new urea derivatives were tested, and while many showed variable levels of interaction, some demonstrated moderate growth inhibition against S. aureus. nih.gov Another study on new 1,2,4-triazole-3-thione derivatives found that nine of the synthesized compounds had potential activity against Gram-positive bacteria, with MIC values ranging from 3.91 to 500 µg/mL. nih.gov Specifically, activity was noted against Staphylococcus aureus ATCC 25923 with MIC values between 15.63 and 125 µg/mL. nih.gov Furthermore, hybrid peptides containing urea have shown significant bactericidal efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and its multidrug-resistant clinical isolates, with MIC values ranging from 0.78 to 6.25 µM. researchgate.net These peptides were also effective against P. aeruginosa, with MIC values from 2.5 to 6.25 µM. researchgate.net

Antibacterial Activity of Selected Urea and Triazole Derivatives
Compound TypeBacterial StrainActivity MetricResultReference
Urea-containing α/β Hybrid PeptidesPseudomonas aeruginosaMIC2.5 - 6.25 µM researchgate.net
Urea-containing α/β Hybrid PeptidesMethicillin-Resistant Staphylococcus aureus (MRSA)MIC0.78 - 6.25 µM researchgate.net
1,2,4-Triazole-3-thione DerivativesStaphylococcus aureus ATCC 25923MIC15.63 - 125 µg/mL nih.gov
1,2,4-Triazole-3-thione DerivativesBacillus subtilis ATCC 6633MIC15.63 - 62.5 µg/mL nih.gov
1,2,4-Triazole-3-thione DerivativesMicrococcus luteus ATCC 10240MIC3.91 - 31.25 µg/mL nih.gov

Antifungal Activity

The structural motifs present in this compound derivatives, particularly the inclusion of triazole rings, are features commonly found in established antifungal agents. researchgate.net Research has confirmed that new thiazole (B1198619) derivatives of triazoles, including those with a cyclohexyl group, exhibit strong antifungal activity. nih.gov These compounds have been tested against various fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Candida krusei, Candida utilis, and Geotrichum candidum. nih.govresearchgate.net

For example, a study on 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives reported that some of these compounds possess very strong antifungal activity. nih.gov Similarly, another investigation into 4-phenyl/cyclohexyl-5-(l-phenoxyethyl)-3-[(3,5-diaryl-2-pyrazolin-l-yl)acetyl]thio-4H-l,2,4-triazole derivatives found that some compounds demonstrated potent antifungal effects. researchgate.net The antifungal potential is also supported by studies on carnosic acid derivatives substituted with 1,2,3-triazoles, which showed that Cryptococcus neoformans was particularly sensitive, with nine compounds inhibiting more than 50% of its growth at concentrations of 250 µg∙mL−1 or lower. mdpi.com One derivative with a p-Br-benzyl substituent on the triazole ring was especially active, showing 91% growth inhibition of C. neoformans. mdpi.com

Antiviral Activity (e.g., Anti-HIV, Anti-HCV)

The exploration of this compound derivatives has extended to their potential as antiviral agents. The core structure and its modifications bear resemblance to various heterocyclic compounds known for their antiviral properties. Research into novel thiopheno[3,2-d]pyrimidine derivatives with cyclohexyl substituents has shown moderate to excellent potency against wild-type HIV-1 in MT-4 cells. nih.gov Some of these derivatives were effective against most tested mutant strains at nanomolar concentrations. nih.gov

In the context of Hepatitis C Virus (HCV), various heterocyclic compounds are being investigated. For instance, a series of biphenyl (B1667301) derivatives of imidazo[1,2-a]-pyridine and imidazo[1,2-b]pyridazine (B131497) have been synthesized to optimize inhibitory properties on HCV replication. nih.gov One pyridazine (B1198779) derivative, in particular, showed antiviral activity in the HCV replicon system. nih.gov While direct studies on this compound for anti-HCV activity are not detailed, the efficacy of structurally related compounds suggests a promising avenue for future research.

Anti-parasitic Activity (e.g., Anti-malaria, Anti-leishmanial)

The therapeutic reach of urea derivatives also includes activity against parasitic organisms. Benzimidazole (B57391) derivatives, which share some structural similarities with the compounds of interest, are known for their antiparasitic properties. ontosight.ai More directly, a study on n-cyclohexyl-1,2,4-oxadiazole demonstrated its anti-Leishmania infantum action. nih.gov This compound showed significant antipromastigote activity, with the highest concentration tested (1000 µM) resulting in only 13% cell viability of L. infantum. nih.gov This level of activity was comparable to the reference drug Amphotericin B. nih.gov

Furthermore, a study on new benzimidazole-triazole derivatives found that several compounds inhibited the growth of Leishmania tropica to varying extents, with some showing significant anti-leishmanial activity. mdpi.com These findings underscore the potential of designing this compound derivatives as novel anti-parasitic agents.

In Vitro Anti-inflammatory Activity Models

The anti-inflammatory potential of urea derivatives has been a subject of significant investigation. Studies on pyrazolyl urea derivatives have identified them as potent anti-inflammatory agents. nih.gov In one such study, the tested compounds showed anti-inflammatory activity ranging from 62.25% to 80.93% in an in vivo model, comparable to the standard drug diclofenac (B195802) sodium, which showed 81.72% inhibition. nih.gov The most potent compound, 1-[4-[5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea, demonstrated the highest activity with 80.93% inhibition. nih.gov This compound also showed good inhibition of LPS-induced TNF-α production in mice, indicating that compounds with significant in vitro p38α MAPK activity also exhibit good in vivo anti-inflammatory and TNF-α inhibitory activities. nih.gov

In Vitro Anticancer and Antitumor Cell Line Studies

A significant body of research has focused on the anticancer properties of urea derivatives. These compounds have been evaluated against a wide array of human tumor cell lines, often demonstrating potent antiproliferative activity. For example, a series of pyrazolo[3,4-d]pyrimidine and urea hybrids were synthesized and tested, with several compounds showing promising cytotoxicity against the tested cancer cell lines. rsc.org One derivative, in particular, exhibited better cytotoxicity against all tested cell lines compared to doxorubicin. rsc.org

In another study, new 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were screened against the NCI-60 human cancer cell line panel. nih.govsemanticscholar.org Two compounds, in particular, showed remarkable broad-spectrum potency against multiple cell lines with IC50 values in the micromolar range. nih.gov One of these compounds elicited a lethal effect on several cancer cell lines, including those of melanoma, renal cancer, and breast cancer. semanticscholar.org The data revealed that these urea compounds are highly active, with significant efficacies and superior potencies compared to paclitaxel (B517696) in 21 different cancer cell lines, especially renal cancer and melanoma cell lines. semanticscholar.org

In Vitro Anticancer Activity of Selected Urea Derivatives
CompoundCancer Cell LineActivity MetricResult (µM)Reference
Compound 5a (a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative)Colon KM12IC501.25 nih.gov
Compound 5a (a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative)CNS SNB-75IC501.26 nih.gov
Compound 5a (a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative)Melanoma MDA-MB-435IC501.41 nih.gov
Compound 5a (a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative)Melanoma SK-MEL-28IC501.49 nih.gov
Compound 5a (a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative)Renal A498IC501.33 nih.gov
Compound 5d (a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative)Various Cancer Cell LinesIC501.26 - 3.75 nih.gov

Antioxidant Activity Assessment (e.g., DPPH method)

The antioxidant potential of chemical compounds is frequently evaluated using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method provides a rapid and reliable means to measure the capacity of a compound to act as a free-radical scavenger or hydrogen donor. nih.gov When the stable DPPH radical encounters an antioxidant, it is reduced, leading to a color change from purple to yellow, which can be measured spectrophotometrically. nih.gov The potency of an antioxidant is often expressed as the IC50 value, which is the concentration required to scavenge 50% of the initial DPPH radicals; a lower IC50 value indicates higher antioxidant activity. nih.gov

Several studies have investigated the antioxidant properties of various tetrazole and pyrazole-tetrazole hybrid derivatives, demonstrating their potential as radical scavengers. For example, a series of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and evaluated for their in vitro antioxidant activity. mdpi.com Among the tested compounds, three derivatives showed the most promising results, with IC50 values of 13.19, 15.68, and 16.14 µg/mL, respectively, indicating significant antioxidant capacity. mdpi.com

The following table summarizes the findings from the DPPH antioxidant activity assessment of various tetrazole derivatives.

Compound SeriesSpecific DerivativeDPPH Scavenging Activity (IC50 in µg/mL)Reference
1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivativesDerivative 5613.19 mdpi.com
Derivative 6115.68 mdpi.com
Derivative 6416.14 mdpi.com

These results indicate that the inclusion of tetrazole and pyrazole (B372694) moieties in a single molecular structure can lead to compounds with substantial antioxidant activity. mdpi.com

Enzyme Activity Modulation in Cellular and Subcellular Assays

Derivatives containing tetrazole and urea scaffolds have been identified as potent modulators of various enzymes, playing crucial roles in different biological pathways. These compounds are often designed as inhibitors that target the active sites of enzymes involved in inflammation and hypertension.

One area of significant interest is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key target for anti-inflammatory drugs. A novel series of 1,5-diaryl-substituted tetrazole derivatives demonstrated inhibitory activity against both COX-1 and COX-2. nih.gov The IC50 values for these compounds ranged from 0.42 to 8.1 µM for COX-1 and from 2.0 to 200 µM for COX-2. nih.gov The most potent compound identified in this series had an IC50 for COX-2 of 2.0 µM. nih.gov

In a different study, hybrid molecules combining pyrazole with tetrazole or urea moieties were designed to target both COX-2 and Angiotensin-Converting Enzyme-1 (ACE-1), an enzyme central to the regulation of blood pressure. nih.gov Two compounds from this series, designated 17b and 17f, exhibited notable COX-2 selectivity with selectivity index (SI) values of 534.22 and 491.90, respectively. nih.gov These compounds also showed potent inhibition of ACE-1, with IC50 values of 0.078 µM and 0.094 µM, comparable to the established ACE inhibitor perindopril (B612348) (IC50 0.048 µM). nih.gov

Furthermore, pyrazolyl-urea derivatives have been extensively studied as inhibitors of p38 MAP kinase, a key enzyme in the signal transduction pathway leading to the production of pro-inflammatory cytokines. nih.gov One of the most potent inhibitors developed is BIRB 796, which shows picomolar affinity for the p38 enzyme in enzymatic assays and low nanomolar inhibitory activity in cellular models. nih.gov

The table below presents data on the enzyme inhibitory activities of various tetrazole and urea derivatives.

Compound SeriesTarget EnzymeInhibitory Activity (IC50)Reference
1,5-diaryl-substituted tetrazole derivativesCOX-22.0 µM (most potent) nih.gov
Vicinal diaryl pyrazole with tetrazole scaffoldsACE-1 (Compound 17b)0.078 µM nih.gov
ACE-1 (Compound 17f)0.094 µM nih.gov
1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea (BIRB 796)p38 MAP KinasePicomolar affinity (enzymatic assay) nih.gov

Advanced Research Perspectives and Future Directions for 1 Cyclohexyl 3 1h Tetrazol 5 Yl Urea Analogue Research

Development of Selective Agents based on Structure Modifications

The pursuit of selective pharmacological agents is a cornerstone of modern medicinal chemistry, aiming to maximize therapeutic efficacy while minimizing off-target effects. For analogues of 1-cyclohexyl-3-(1H-tetrazol-5-yl)urea, achieving selectivity hinges on systematic structure-activity relationship (SAR) studies. Modifications to the core scaffold can be strategically implemented to fine-tune the binding affinity and selectivity for specific biological targets.

Key areas for structural modification include:

The Cyclohexyl Ring: Alterations to the cyclohexyl group, such as introducing substituents or changing its conformation, can significantly impact the compound's lipophilicity and its interaction with hydrophobic pockets in target proteins. ontosight.ai

The Urea (B33335) Linker: The urea moiety is crucial for forming hydrogen bonds with target receptors. researchgate.netresearchgate.net Modifications here, such as N-alkylation or N-arylation, could modulate this binding and influence selectivity.

The Tetrazole Ring: The position of attachment to the urea linker and the substitution pattern on the tetrazole ring itself can be varied to optimize interactions with the target active site.

Previous research on related urea-containing structures, such as Sorafenib, has demonstrated that while the core urea group is often essential for activity, modifications to the flanking aromatic or heterocyclic rings can lead to enhanced cytotoxicity and a broader spectrum of activity against different cancer cell lines. mdpi.com A similar systematic approach can be applied to this compound analogues to develop agents with high selectivity for desired targets.

Table 1: Strategies for Structure Modification to Enhance Selectivity

Structural ComponentModification StrategyRationale for Selectivity
Cyclohexyl GroupIntroduction of polar or non-polar substituents; Ring conformational locking.Modulate lipophilicity and steric interactions within the target's binding site.
Urea LinkerN-substitution; Replacement with thiourea (B124793) or guanidine (B92328) groups.Alter hydrogen bonding capacity and geometric orientation.
Tetrazole MoietyIsomeric variations (e.g., 1H- vs. 2H-tetrazole); Substitution on the ring.Fine-tune electronic properties and specific interactions with amino acid residues.

Multifunctional Compound Design for Polypharmacology

The complexity of multifactorial diseases like cancer, inflammation, and neurodegenerative disorders has spurred interest in polypharmacology—the design of single chemical entities that can modulate multiple biological targets simultaneously. nih.gov Such multitargeting compounds can offer advantages over combination therapies, including improved efficacy, reduced risk of drug-drug interactions, and better patient compliance. nih.gov

The this compound scaffold is an excellent starting point for developing multifunctional ligands. Both the urea and tetrazole components are known to interact with a wide range of biological targets. vu.edu.auresearchgate.netontosight.ai By strategically combining these pharmacophores, it is possible to design compounds with tailored polypharmacological profiles. For instance, an analogue could be engineered to inhibit two different enzymes involved in a disease pathway or to act on a primary target while also mitigating side effects through a secondary target. The design of such compounds has moved from serendipitous discovery to a more rational approach, aided by modern pharmacological and computational methods. nih.gov

Application in Probe Development for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes and validating new drug targets. nih.gov High-quality probes must be potent, selective, and well-characterized to provide reliable insights into protein function. nih.gov The development of selective inhibitors is crucial for probing the function of individual enzymes, such as serine hydrolases, many of which remain poorly characterized. nih.gov

Analogues of this compound, particularly those derived from structure-modification studies aimed at high selectivity, have the potential to be developed into valuable chemical probes. nih.gov By incorporating reporter tags (e.g., biotin, fluorescent dyes, or alkynes for click chemistry) onto a selective analogue, researchers can create tools for:

Activity-Based Protein Profiling (ABPP): To identify the cellular targets of the compound and assess proteome-wide selectivity. nih.gov

Target Engagement Studies: To confirm that the compound is interacting with its intended target in living cells.

Imaging and Localization Studies: To visualize the distribution of the target protein within cells and tissues.

The versatility of the urea scaffold for developing irreversible inhibitors, for example, through the carbamylation of active-site serine residues, further enhances its utility in probe development. nih.gov

Exploration of Novel Therapeutic Areas Beyond Current Focus

While the initial therapeutic focus of a compound series may be narrow, its constituent pharmacophores often possess a broader range of biological activities. Both urea and tetrazole derivatives have been investigated for a multitude of therapeutic applications, suggesting that analogues of this compound could be repurposed or developed for new indications. researchgate.netontosight.ai

The tetrazole moiety, for example, is found in drugs with antibacterial, antifungal, antiviral, anti-diabetic, and anticancer properties. vu.edu.auresearchgate.net Urea derivatives have been explored as antimicrobial agents, agricultural chemicals, and inhibitors of various enzymes. mdpi.comontosight.ai This diverse bioactivity profile suggests that libraries of this compound analogues should be screened against a wide range of biological targets to uncover novel therapeutic opportunities.

Table 2: Potential Therapeutic Areas for this compound Analogues

Therapeutic AreaRationale based on Scaffold Components
Infectious DiseasesTetrazole and urea moieties are present in various antimicrobial agents. vu.edu.auontosight.ai
DiabetesCertain tetrazole derivatives have shown anti-diabetic activity by enhancing insulin (B600854) sensitivity. vu.edu.au
InflammationPyrazolyl-urea derivatives have demonstrated anti-inflammatory properties. mdpi.com
CancerThe urea scaffold is a key feature of several kinase inhibitors used in cancer therapy. mdpi.com
Neurological DisordersThe tetrazole ring is being explored in compounds targeting Alzheimer's disease. researchgate.net
AgricultureUrea derivatives have been utilized as herbicides, fungicides, and insecticides. ontosight.ai

Integration of Omics Technologies in Mechanistic Studies

Understanding the mechanism of action of a novel compound is crucial for its development and for predicting potential side effects. Omics technologies, including transcriptomics, proteomics, and metabolomics, provide a powerful, systems-level approach to elucidating the biochemical and physiological effects of a drug on a cell or organism. springernature.comnih.govnih.gov

For analogues of this compound, integrating omics technologies can provide a comprehensive understanding of their biological impact. These technologies can be used to:

Identify Drug Targets: By observing changes in protein expression or post-translational modifications.

Elucidate Mechanisms of Action: By mapping the downstream effects of target modulation on cellular pathways. mdpi.com

Discover Biomarkers: To monitor drug efficacy or toxicity. researchgate.net

Uncover Off-Target Effects: By providing an unbiased, global view of cellular changes. nih.gov

Computational Chemistry and Artificial Intelligence in Drug Discovery for Hybrid Scaffolds

The integration of computational chemistry and artificial intelligence (AI) has revolutionized the drug discovery process, making it more efficient and precise. jddhs.comjddhs.com These tools are particularly valuable for the design and optimization of hybrid scaffolds like this compound.

Computational approaches can be applied at various stages of the discovery pipeline:

Virtual Screening: To identify initial hit compounds from large chemical libraries by predicting their binding affinity to a target of interest. frontiersin.org

Lead Optimization: Using techniques like quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations to guide the chemical synthesis of more potent and selective analogues. jddhs.com

ADMET Prediction: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity properties of new compounds, helping to prioritize candidates with favorable drug-like properties. frontiersin.org

AI-Driven Drug Design: Machine learning and deep learning models can analyze vast datasets to identify novel chemical structures with desired biological activities. jddhs.commedchemica.com AI-based methods are increasingly used to improve the accuracy of scoring functions in molecular docking and to explore vast chemical spaces for new drug candidates. researchgate.net

For hybrid scaffolds, computational methods can help to understand the synergistic contributions of the different pharmacophoric elements and to design novel molecules where these contributions are optimized for a specific therapeutic purpose. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.